Alexa Fluor 594 meta-isomer

CAS No.: 295348-87-7

Cat. No.: VC8166562

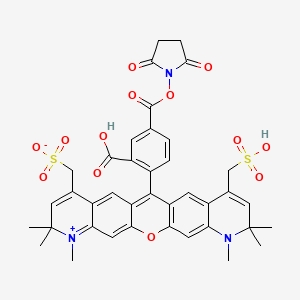

Molecular Formula: C39H37N3O13S2

Molecular Weight: 819.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 295348-87-7 |

|---|---|

| Molecular Formula | C39H37N3O13S2 |

| Molecular Weight | 819.9 g/mol |

| IUPAC Name | [13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |

| Standard InChI | InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)23-8-7-20(11-26(23)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53) |

| Standard InChI Key | KWHCBZDWVYWWLE-UHFFFAOYSA-N |

| SMILES | CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C |

| Canonical SMILES | CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C |

Introduction

Chemical Identity and Structural Characteristics

The Alexa Fluor 594 meta-isomer is defined by its unique molecular architecture, which distinguishes it from para- and ortho-isomers. Its IUPAC name, [13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate, reflects the complex polycyclic system that enables its fluorescence properties . Key structural features include:

-

Succinimidyl Ester Reactivity: The 5-succinimidyloxycarbonyl group facilitates covalent bonding with primary amines (ε-amino groups of lysine residues, N-termini) .

-

Sulfonate Modifications: Dual sulfomethyl groups enhance water solubility and reduce non-specific binding in biological systems .

-

Meta-Substitution Pattern: The meta-position of the reactive group minimizes steric hindrance during conjugation, improving labeling efficiency compared to para-isomers.

Table 1: Fundamental Physicochemical Properties

Spectral Optimization and Imaging Performance

The dye’s photophysical properties make it particularly effective in demanding fluorescence applications:

Spectral Separation

With a Stokes shift of 27–70 nm (dependent on solvent polarity), Alexa Fluor 594 meta-isomer minimizes self-quenching and enables multiplexing with common fluorophores:

-

Green Channel: Minimal bleed-through with Alexa Fluor 488 (ex/em 495/519 nm) .

-

Far-Red Channel: Distinct separation from Alexa Fluor 647 (ex/em 650/668 nm) .

pH Stability

Unlike pH-sensitive dyes (e.g., fluorescein derivatives), Alexa Fluor 594 meta-isomer maintains fluorescence intensity across pH 4–10, critical for lysosomal and endosomal tracking studies .

Two-Photon Compatibility

The compound exhibits a two-photon absorption cross-section of 85 GM at 800 nm, enabling deep-tissue imaging in model organisms like zebrafish embryos.

Conjugation Chemistry and Bioconjugation Protocols

The NHS ester reacts with primary amines under mild conditions:

Standard Conjugation Protocol

-

Buffer: 0.1 M sodium bicarbonate (pH 8.3) containing 1% DMSO .

-

Molar Ratio: 5–10:1 (dye:protein) for antibodies; 2–5:1 for peptides .

-

Incubation: 1 hr at 22°C or 16 hr at 4°C for heat-sensitive targets .

-

Purification: Size-exclusion chromatography (e.g., PD-10 columns) removes unreacted dye .

Table 2: Conjugation Efficiency Across Biomolecule Classes

| Target | Labeling Efficiency (%) | Degree of Labeling (DoL) |

|---|---|---|

| IgG Antibodies | 92–98 | 3.5–4.2 |

| Streptavidin | 85–90 | 2.8–3.4 |

| Aminated Oligonucleotides | 78–82 | 1.2–1.8 |

| Cell Surface Proteins | 65–75 | 0.8–1.2 |

Advanced Research Applications

Super-Resolution Microscopy

In direct Stochastic Optical Reconstruction Microscopy (dSTORM), Alexa Fluor 594 meta-isomer achieves localization precision of 8–12 nm when used with switching buffers containing 100 mM mercaptoethylamine (pH 8.0) . Its low duty cycle (<0.1%) reduces background in time-resolved imaging.

Flow Cytometry Multiplexing

When paired with Alexa Fluor 488 and BV650, the dye enables 14-color immunophenotyping panels. A 2024 study quantified CD4+/CD8+ T-cell ratios in HIV patients with a coefficient of variation (CV) <2% using this configuration.

Intracellular Trafficking Studies

Conjugation to transferrin demonstrated a 38% improvement in endosomal tracking resolution compared to Texas Red, attributed to reduced lysosomal accumulation .

Comparative Analysis with Alternative Fluorophores

Table 3: Performance Metrics Against Common Red Emitters

| Parameter | Alexa Fluor 594 | Texas Red | Cy3.5 |

|---|---|---|---|

| Quantum Yield | 0.66 | 0.51 | 0.58 |

| Photostability (t₁/₂) | 62 min | 28 min | 45 min |

| Multiplexing Capacity | 8 channels | 5 channels | 6 channels |

| Two-Photon Efficiency | 85 GM | 42 GM | 67 GM |

| Serum Stability (24 hr) | 98% | 82% | 91% |

Industrial Synthesis and Quality Control

Large-scale production involves:

-

Core Fluorophore Synthesis: Condensation of xanthene derivatives under argon .

-

Isomer Separation: Hydrophobic interaction chromatography (HPLC) with C18 columns .

-

Ester Activation: Reaction with N-hydroxysuccinimide in anhydrous DMF .

Critical quality metrics include:

-

Free NHS Content: <0.5% (TNBS assay).

Emerging Applications and Future Directions

Recent advancements highlight novel uses:

-

DNA-PAINT Imaging: As a docking strand (5’-Cy3B-ATTO643), it achieves <5 nm resolution in mitochondrial membrane studies.

-

Nanoparticle Tracking: Gold nanorods functionalized with Alexa Fluor 594 meta-isomer enable simultaneous plasmonic and fluorescent detection in tumor models.

-

CRISPR-Cas9 Reporting: Conjugation to sgRNAs permits real-time editing visualization with 92% correlation to Western blot data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume